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molecular formula C9H10N2 B8758532 4-Amino-2,3-dimethylbenzonitrile

4-Amino-2,3-dimethylbenzonitrile

Cat. No. B8758532
M. Wt: 146.19 g/mol
InChI Key: RZLGAKPHIWIALW-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Tin dichloride (12.24 g, 54.2 mmol) was added to a solution of 2,3-dimethyl-4-nitrobenzonitrile (2.73 g, 15.5 mmol) in ethanol (94 ml) at room temperature, and the reaction was carried out for 5 hours under reflux conditions. After cooling, the reaction mixture was concentrated, and the resulting residue was diluted with ethyl acetate and then washed with a saturated aqueous sodium hydrogencarbonate solution. After the insoluble material was filtered off, the filtrate was separated and the organic layer was washed with a saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate and distilled to remove the solvent, whereby 4-amino-2,3-dimethylbenzonitrile (2.12 g, 93.6%) was obtained.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[CH3:4][C:5]1[C:12]([CH3:13])=[C:11]([N+:14]([O-])=O)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8]>C(O)C>[NH2:14][C:11]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:4])[C:12]=1[CH3:13]

Inputs

Step One
Name
Quantity
12.24 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
2.73 g
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1C)[N+](=O)[O-]
Name
Quantity
94 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogencarbonate solution
FILTRATION
Type
FILTRATION
Details
After the insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was separated
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 93.6%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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